molecular formula C18H19N5O4S B11011347 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11011347
M. Wt: 401.4 g/mol
InChI Key: LKEADPDHKFTZNQ-UHFFFAOYSA-N
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Description

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxo-3(4H)-quinazolinyl)butanamide is a synthetic organic compound that features a thiazole ring and a quinazoline moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxo-3(4H)-quinazolinyl)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Quinazoline Moiety Synthesis: The quinazoline ring can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reactions: The thiazole and quinazoline moieties are then coupled through a series of reactions, often involving amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxo-3(4H)-quinazolinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the quinazoline moiety can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxo-3(4H)-quinazolinyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)butanamide: Lacks the nitro group, which may affect its biological activity.

    N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-amino-4-oxo-3(4H)-quinazolinyl)butanamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.

Uniqueness

N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxo-3(4H)-quinazolinyl)butanamide is unique due to the presence of both a thiazole ring and a nitro-substituted quinazoline moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C18H19N5O4S/c1-12-10-28-17(21-12)6-7-19-16(24)3-2-8-22-11-20-15-5-4-13(23(26)27)9-14(15)18(22)25/h4-5,9-11H,2-3,6-8H2,1H3,(H,19,24)

InChI Key

LKEADPDHKFTZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)CCCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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